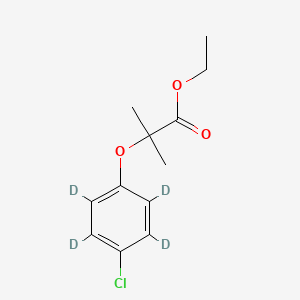

Ethyl (5-ethyl-2-pyridinyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

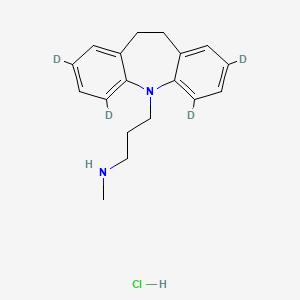

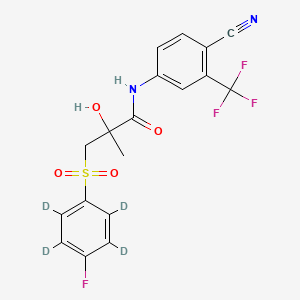

Ethyl (5-ethyl-2-pyridinyl)acetate, also known as ethyl 2-(5-ethylpyridin-2-yl)acetate, is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 .

Molecular Structure Analysis

The molecular structure of Ethyl (5-ethyl-2-pyridinyl)acetate consists of a pyridine ring with an ethyl group attached to one of the carbon atoms. An acetate group is attached to the nitrogen atom of the pyridine ring .

Applications De Recherche Scientifique

Memory Enhancement

- Ethyl (5-ethyl-2-pyridinyl)acetate derivatives have been investigated for their potential to enhance memory. A study by Li Ming-zhu (2010) synthesized 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and tested its effects on memory in mice using a swimming maze test. The results indicated a significant decrease in mistake frequency, suggesting memory facilitation effects (Li Ming-zhu, 2010).

Analgesic and Anti-inflammatory Activities

- Derivatives of ethyl (5-ethyl-2-pyridinyl)acetate have shown promising analgesic and anti-inflammatory activities. Agudoawu and Knaus (2000) synthesized ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates and found these compounds exhibited superior analgesic and anti-inflammatory activities compared to reference drugs like aspirin and ibuprofen (Agudoawu & Knaus, 2000).

Synthesis of Heterocyclic Compounds

- Ethyl (5-ethyl-2-pyridinyl)acetate is utilized in the synthesis of various heterocyclic compounds. Janda (2001) detailed the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids using ethyl (l//-tetrazol-5-yl)acetate, demonstrating its utility in creating compounds with potential anti-inflammatory and analgesic properties (Janda, 2001).

Crystal Structure Analysis

- The compound ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, a derivative of ethyl (5-ethyl-2-pyridinyl)acetate, has been studied for its crystal structure and 3D energy frameworks. This research, led by Kumara et al. (2019), used NMR, mass spectroscopy, and X-ray diffraction studies to characterize the molecular structure, providing insights into the chemical properties of such compounds (Kumara et al., 2019).

Electrophilic Aromatic Reactivities

- Research on the electrophilic aromatic reactivities of 1-arylethyl esters, including those derived from ethyl (5-ethyl-2-pyridinyl)acetate, has been conducted to understand their behavior under pyrolysis conditions. Amin and Taylor (1979) explored these reactivities, shedding light on the chemical dynamics of such compounds (Amin & Taylor, 1979).

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 2-(5-ethylpyridin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-9-5-6-10(12-8-9)7-11(13)14-4-2/h5-6,8H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXRZBGHRCPLKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652579 |

Source

|

| Record name | Ethyl (5-ethylpyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (5-ethyl-2-pyridinyl)acetate | |

CAS RN |

99986-02-4 |

Source

|

| Record name | Ethyl (5-ethylpyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.